molecular formula C12H19N3O2 B8674105 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea CAS No. 55808-29-2

1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea

Cat. No.: B8674105
CAS No.: 55808-29-2
M. Wt: 237.30 g/mol
InChI Key: KCIPJIIZEPMNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The tert-butyl group attached to the isoxazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkene.

    Introduction of the Urea Moiety: The urea group can be introduced by reacting an isocyanate with an amine.

    Allylation and Methylation:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures and pressures to control the reaction rate and selectivity.

Scientific Research Applications

1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)urea can be compared with other similar compounds, such as:

    1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a urea group, which can influence its reactivity and biological activity.

    1-allyl-1-methyl-3-(5-tert-butyl-3-isoxazolyl)carbamate:

Properties

CAS No.

55808-29-2

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-1-prop-2-enylurea

InChI

InChI=1S/C12H19N3O2/c1-6-7-15(5)11(16)13-10-8-9(17-14-10)12(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14,16)

InChI Key

KCIPJIIZEPMNPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using 3-amino-5-t-butylisoxazole and N-allyl-N-methylcarbamoyl chloride, the reaction is effected as in Example 1, whereby 1-allyl-1-methyl-3-(5-t-butyl-3-isoxazolyl)urea is obtained. Yield is 90.5%. Melting point is 90.0° to 91.0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.